molecular formula C15H15N5.HCl B1191969 SI-2 hydrochloride

SI-2 hydrochloride

Cat. No.: B1191969
M. Wt: 301.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SI-2 hydrochloride (EPH 116 hydrochloride) is a small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a transcriptional coactivator implicated in breast cancer progression. With a molecular formula of C₁₅H₁₆ClN₅ and molecular weight of 301.77 (CAS: 1992052-49-9), it exhibits high purity (99.79%) and is supplied as a lyophilized powder for research use .

Properties

Molecular Formula

C15H15N5.HCl

Molecular Weight

301.78

Synonyms

1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Binds directly to SRC-3, reducing its transcriptional activity and protein levels in cancer cells .
  • Potency: Induces breast cancer cell death with IC₅₀ values of 3–20 nM, while sparing normal cells .
  • In Vivo Performance : Demonstrates minimal acute cardiotoxicity (hERG assay) and negligible chronic organ toxicity .
  • Drug-Likeness : Complies with Lipinski’s Rule of Five, ensuring favorable oral bioavailability .

Comparison with Similar Compounds

Target Specificity and Mechanism

Compound Target Mechanism of Action Selectivity Notes
SI-2 hydrochloride SRC-3 Direct binding, transcriptional inhibition Selective for SRC-3 over other SRCs
C646 p300 (histone acetyltransferase) Competitive inhibition of acetyl-CoA binding Broad-spectrum epigenetic modulation
Risvodetinib c-Abl1/c-Abl2 kinases Tyrosine kinase inhibition Brain-penetrant; IC₅₀ = 14–33 nM
1-Naphthyl PP1 Src-family kinases ATP-competitive inhibition Pan-Src inhibitor

Key Insight: this compound uniquely targets SRC-3, a non-kinase coactivator, distinguishing it from kinase-focused inhibitors like Risvodetinib or 1-Naphthyl PP1. Its selectivity minimizes off-target effects compared to broad-spectrum agents like C646 .

Therapeutic Efficacy

Compound Indication Efficacy (IC₅₀ or EC₅₀) Toxicity Profile
This compound Breast cancer 3–20 nM Low cardiotoxicity, organ-sparing
C646 Inflammatory disorders Not reported Potential cytotoxicity at high doses
Osteogenic Growth Peptide (OGP) Bone regeneration 10–100 nM Limited toxicity data

Key Insight: this compound’s nanomolar potency in breast cancer models surpasses many kinase inhibitors, with a well-documented safety profile in preclinical studies .

Pharmacokinetics and Drug-Likeness

Compound Oral Availability Lipinski’s Compliance Key Challenges
This compound Yes Yes (4/4 rules) Optimizing solubility in aqueous solutions
C646 Limited No (MW > 500) Poor metabolic stability
Risvodetinib Yes Yes Potential drug-drug interactions

Key Insight : this compound’s compliance with Lipinski’s rules and oral activity make it superior to C646 for systemic administration, though formulation improvements are needed for clinical translation .

Q & A

Q. What is the mechanism of action of SI-2 hydrochloride in selectively inducing breast cancer cell death?

this compound directly interacts with steroid receptor coactivator-3 (SRC-3), reducing its transcriptional activity and protein concentration. This interaction induces apoptosis in breast cancer cells (e.g., MDA-MB-468) at low nanomolar IC50 values (3–20 nM) while sparing normal cells. Methodological validation includes Western blotting for SRC-3 degradation and functional assays measuring cell viability and migration .

Q. What solvent systems are recommended for reconstituting this compound in vitro?

this compound is typically dissolved in DMSO at a concentration of 5 mg/mL using sonication to ensure homogeneity. Aliquots should be stored at -20°C to prevent degradation. Avoid aqueous buffers without DMSO due to poor solubility, which may introduce variability in dose-response experiments .

Q. Which experimental models have validated the anti-metastatic effects of this compound?

In vitro models using MDA-MB-468 cells demonstrated reduced motility and invasion via transwell assays. In vivo studies in xenograft models showed suppression of tumor metastasis with minimal chronic toxicity to organs like the heart, supporting its potential as a therapeutic candidate .

Advanced Research Questions

Q. How can researchers address variability in reported IC50 values (3–20 nM) for this compound across breast cancer cell lines?

Variability may arise from differences in SRC-3 expression levels, assay conditions (e.g., serum concentration), or cell line-specific genetic backgrounds. Standardize protocols using dose-response curves (e.g., 10-point serial dilutions) and validate target engagement via co-immunoprecipitation (co-IP) to confirm SRC-3 binding .

Q. What methodological considerations are critical when designing in vivo studies to evaluate chronic toxicity?

Key factors include:

  • Dosing regimen : Optimize based on pharmacokinetic studies (e.g., oral bioavailability and half-life).
  • Toxicity markers : Monitor cardiac enzymes (e.g., troponin) and histological changes in major organs.
  • Control groups : Include vehicle-treated and healthy tissue cohorts to distinguish compound-specific effects .

Q. How can researchers confirm target engagement of this compound with SRC-3 in cellular models?

Use biochemical assays such as:

  • Co-IP : Validate physical interaction between this compound and SRC-3.
  • Knockdown/knockout models : Compare effects in SRC-3-deficient vs. wild-type cells to establish dependency.
  • Transcriptomic profiling : Assess downstream gene expression changes (e.g., ERα signaling pathways) .

Q. What strategies mitigate off-target effects when testing this compound in complex biological systems?

  • Selectivity profiling : Screen against related kinases (e.g., SRC family members) using kinase activity assays.
  • Phenotypic rescue experiments : Reintroduce SRC-3 in knockout models to confirm reversal of SI-2-mediated effects.
  • Metabolomic analysis : Identify unintended metabolic perturbations using LC-MS/MS .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency (IC50) and in vivo efficacy be resolved?

Discrepancies may stem from poor bioavailability or metabolic instability. Address this by:

  • Pharmacokinetic optimization : Modify formulation (e.g., nanoencapsulation) to enhance absorption.
  • Metabolite identification : Use mass spectrometry to detect active/inactive metabolites.
  • Tissue distribution studies : Quantify compound levels in tumors vs. plasma via HPLC .

Methodological Best Practices

Q. What analytical methods ensure batch-to-batch consistency of this compound in preclinical studies?

  • Purity assessment : Use HPLC (>99% purity) and NMR for structural confirmation.
  • Stability testing : Monitor degradation under storage conditions (-20°C) via accelerated stability studies.
  • Certificate of Analysis (COA) : Request batch-specific data from suppliers, including residual solvent profiles .

Q. How can researchers optimize experimental designs to align with this compound’s Lipinski compliance?

Leverage its oral bioavailability by:

  • Administering orally in animal models to mimic clinical delivery.
  • Assessing absorption using Caco-2 cell permeability assays.
  • Validating drug-likeness via computational tools (e.g., SwissADME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.